molecular formula C18H19N5O B12812810 Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- CAS No. 136818-09-2

Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-

Cat. No.: B12812810
CAS No.: 136818-09-2
M. Wt: 321.4 g/mol
InChI Key: CIBUJFBWRFSXTF-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features additional functional groups, including an amino group attached to a pyridine ring and an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the Pyridine Ring: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Indole Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the pyridine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or indole groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor interactions.

Medicine

    Drug Development: Potential therapeutic applications due to its unique structure.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds with similar piperazine rings but different functional groups.

    Indole Derivatives: Compounds featuring the indole moiety with variations in other parts of the molecule.

Uniqueness

The uniqueness of Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

136818-09-2

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

[4-(3-aminopyridin-2-yl)piperazin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C18H19N5O/c19-14-5-3-7-20-17(14)22-8-10-23(11-9-22)18(24)16-12-13-4-1-2-6-15(13)21-16/h1-7,12,21H,8-11,19H2

InChI Key

CIBUJFBWRFSXTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)N)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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